(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative that has gained attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a fluoromethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a phenoxy group attached to the fourth carbon of the pyrrolidine ring. The presence of these functional groups makes it a valuable building block in the synthesis of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materialsThis can be achieved through various methods, including nucleophilic substitution reactions and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to improve yield and reduce costs. This may include the use of chiral catalysts and advanced purification techniques to ensure the production of enantiomerically pure compounds .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amine, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: The removal of the Fmoc group is typically achieved using piperidine in a suitable solvent.
Major Products Formed
The major products formed from these reactions include phenol derivatives, alcohol derivatives, and free amine derivatives, which can be further utilized in the synthesis of peptides and other complex molecules .
Scientific Research Applications
(2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: It is employed in the study of protein structure and function, particularly in the design of peptide-based inhibitors and probes.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid involves its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the Fmoc and phenoxy groups allows it to form stable interactions with these targets, thereby modulating their activity. This can lead to changes in cellular processes and pathways, which can be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid: This compound is a diastereomer of (2S,4S)-Fmoc-4-Phenoxy-pyrrolidine-2-carboxylic acid and has similar chemical properties but different stereochemistry.
(2S,4S)-Fmoc-4-Fluoroproline: This compound has a fluorine atom instead of a phenoxy group at the fourth carbon position, which can lead to different chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFDLAYDYAXDTJ-UUOWRZLLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260617-48-8 |
Source
|
Record name | (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenoxypyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.